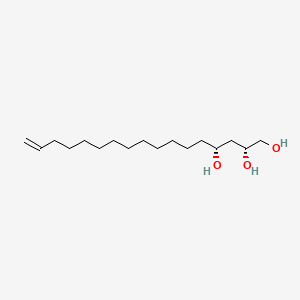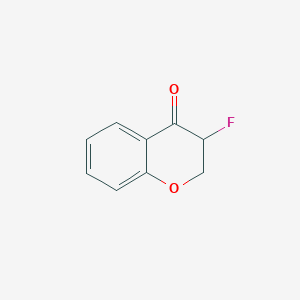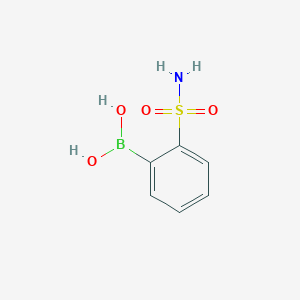
2-Boronobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Boronobenzenesulfonamide is a compound that is not directly described in the provided papers. However, the papers do discuss various sulfonamide compounds and boronic acids, which can be related to the structure and properties of 2-boronobenzenesulfonamide. For instance, boronic acids are known for their ability to form stable complexes with various substrates and are used as building blocks for complex molecular architectures .
Synthesis Analysis
The synthesis of sulfonamide compounds can involve various methods, including slow evaporation solution growth techniques as mentioned for a related compound, 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide . Additionally, palladium-catalyzed aerobic oxidative coupling reactions have been used to synthesize related compounds, such as N, O-spiroacetals and α-arylfurans from N-[3-(2-furanyl)propyl]-p-toluenesulfonamides with boronic acids . These methods could potentially be adapted for the synthesis of 2-boronobenzenesulfonamide.
Molecular Structure Analysis
The molecular structure and conformational properties of benzenesulfonamide have been studied using gas electron diffraction and quantum chemical methods, revealing the presence of two stable conformers . Similarly, the structure of 2,2,2-trichloroethoxysulfonamide has been determined in the solid state by X-ray diffraction . These studies provide insights into the possible conformations and structural characteristics that 2-boronobenzenesulfonamide may exhibit.
Chemical Reactions Analysis
The reactivity of sulfonamide compounds with boronic acids has been demonstrated in the synthesis of various products through palladium-catalyzed reactions . Boronic acids themselves are known to participate in reversible condensation reactions, which are useful for constructing complex molecular architectures . These reactions could be relevant to understanding the chemical behavior of 2-boronobenzenesulfonamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds have been extensively studied. For example, the solubility of 2-chlorobenzenesulfonamide in various solvents has been determined, and its thermodynamic functions of dissolution have been derived . The vibrational properties and thermal behavior of 2,2,2-trichloroethoxysulfonamide have also been investigated . These studies provide a foundation for predicting the properties of 2-boronobenzenesulfonamide, such as solubility, stability, and vibrational characteristics.
Wissenschaftliche Forschungsanwendungen
Biomedical Applications
Boron-containing compounds, including boronic acid polymers, have shown significant potential in biomedical applications. These applications range from the treatment of diseases like HIV, obesity, diabetes, and cancer to the development of new biomaterials. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers have made them valuable in creating advanced materials for health-related applications (J. Cambre & B. Sumerlin, 2011).
Aerospace Propulsion
Boron has found extensive applications in the field of aerospace propulsion due to its high energy content. Research focused on the ignition and combustion characteristics of both coated and uncoated boron particles under different oxygen pressures has paved the way for its use in rocket fuels and other propulsion applications (D. Liang et al., 2017).
Energy Materials and Neutron Capture Agents
Metal boranes, including higher boron-hydrogen compounds, are being explored for their applications as energy materials and neutron capture agents in cancer treatment. These compounds have potential uses in ion-conductors for batteries, hydrogen storage materials, and even as rocket fuels. The research in this area is expanding to include metal borohydrides and higher metal boranes for various applications (B. Hansen et al., 2016).
Boron in Drug Discovery
Boron compounds, including carboranes, have emerged as unique pharmacophores in the development of biologically active compounds. They offer structural features that are valuable for the development of enzyme inhibitors, boron neutron capture agents for cancer therapy, and as mimics of antibodies that recognize important saccharides (F. Issa et al., 2011).
Tissue Engineering and Regenerative Medicine
The role of boron in tissue engineering and regenerative medicine has been highlighted through studies on borax-loaded materials. These studies demonstrate the enhancement of myotube formation and suggest a potential mechanism involving cooperation with Ca(2+), highlighting the importance of boron in muscular diseases treatment and regeneration (P. Rico et al., 2015).
Fire Retardancy and Wood Preservation
Boron compounds have been used to develop technologies for the combined fire retardant/wood preservative treatment, satisfying the requirements of both fire retardancy and wood preservation standards. This dual functionality is primarily attributed to boron's ability to offer resistance to fire and biodegradation, making it suitable for exterior wood applications (D. Marney & L. J. Russell, 2008).
Sensing Applications
Boronic acid's interaction with diols has been exploited in the development of fluorescent chemosensors for the detection of carbohydrates and bioactive substances. This has significant implications for disease prevention, diagnosis, and treatment through the sensitive and selective detection of biological molecules (S. Huang et al., 2012).
Eigenschaften
IUPAC Name |
(2-sulfamoylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,(H2,8,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFORZWBCSDBOGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617254 |
Source


|
| Record name | (2-Sulfamoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Sulfamoylphenyl)boronic acid | |
CAS RN |
193753-37-6 |
Source


|
| Record name | (2-Sulfamoylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



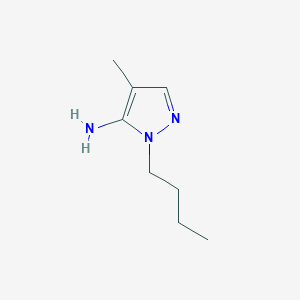

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)
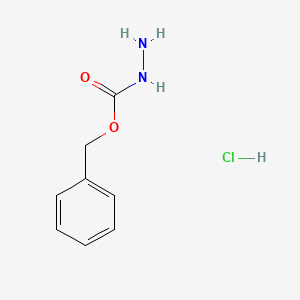




![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)
